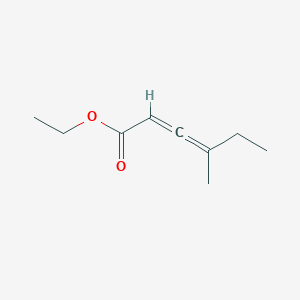
Ethyl 4-methylhexa-2,3-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methylhexa-2,3-dienoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl ester group attached to a 4-methylhexa-2,3-dienoate backbone. This compound is of interest due to its unique structure, which includes a conjugated diene system, making it a valuable subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methylhexa-2,3-dienoate typically involves the reaction of ethyl (triphenylphosphoranylidene)acetate with 3,3-dimethylbutyryl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane under nitrogen atmosphere, followed by purification steps involving silica gel filtration and solvent evaporation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: Ethyl 4-methylhexa-2,3-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene system into more saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
科学的研究の応用
Ethyl 4-methylhexa-2,3-dienoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms involving conjugated dienes.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which ethyl 4-methylhexa-2,3-dienoate exerts its effects involves interactions with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
類似化合物との比較
Ethyl 2-methylpenta-3,4-dienoate: Similar in structure but with a different substitution pattern on the diene system.
Ethyl 5,5-dimethylhexa-2,3-dienoate: Another ester with a similar backbone but different methyl group positioning.
Uniqueness: Ethyl 4-methylhexa-2,3-dienoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying the effects of structural variations on chemical behavior.
特性
CAS番号 |
65359-66-2 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h7H,4-5H2,1-3H3 |
InChIキー |
NKKCZEGCXRSCSF-UHFFFAOYSA-N |
正規SMILES |
CCC(=C=CC(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


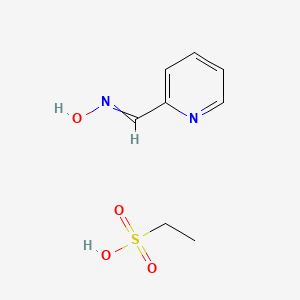
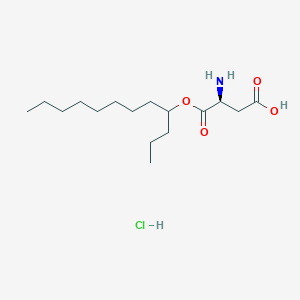
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)
![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
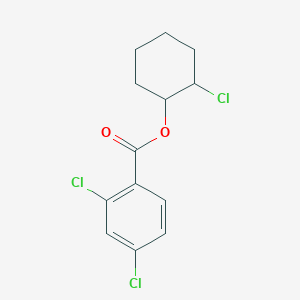
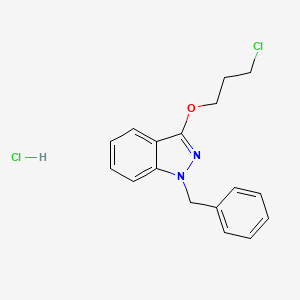
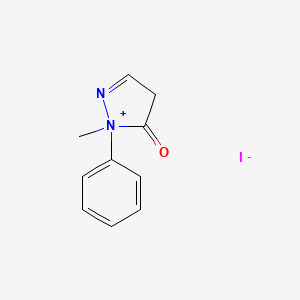
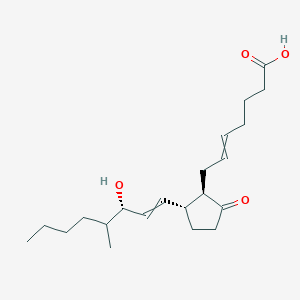
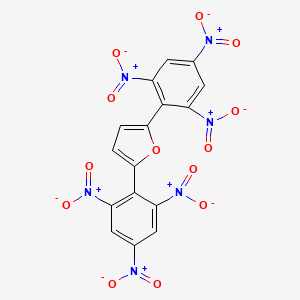
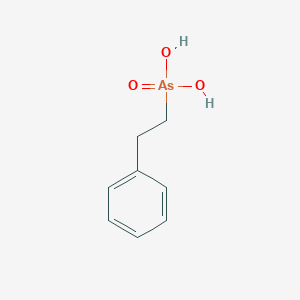
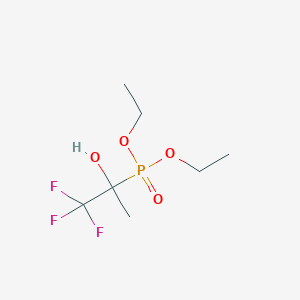
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
